4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

Catalog No.
S6577411
CAS No.
91748-20-8
M.F
C14H10F3NO
M. Wt
265.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

CAS Number

91748-20-8

Product Name

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H2,18,19)

InChI Key

IPDRRTURNBKLIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a carboxamide functional group. Its molecular formula is C14H10F3NOC_{14}H_{10}F_{3}NO and it has a molecular weight of approximately 267.23 g/mol. This compound is notable for its potential applications in pharmaceuticals and material science due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the reactivity and solubility of the molecule in various chemical environments .

While specific reactions involving 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide are not extensively documented, it can be inferred that the carboxamide group allows for participation in various chemical transformations, such as:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid.
  • Coupling Reactions: The compound can act as a coupling agent in synthetic organic chemistry, particularly in the formation of amides or esters.
  • Electrophilic Substitution: The trifluoromethyl group may influence electrophilic aromatic substitution reactions, making the aromatic ring more reactive towards electrophiles due to its electron-withdrawing effect .

  • Anticancer agents: Some trifluoromethyl-substituted biphenyl derivatives are known for their ability to inhibit tumor growth.
  • Antimicrobial activity: The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved antimicrobial properties .

Synthesis methods for 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide typically involve several steps:

  • Formation of Biphenyl Framework: The biphenyl structure can be synthesized through Suzuki coupling reactions between aryl halides or via other cross-coupling methods.
  • Introduction of Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or via photochemical methods.
  • Carboxamide Formation: The final step involves converting a carboxylic acid derivative into a carboxamide through reaction with an amine or ammonia under appropriate conditions (e.g., heating with an amine in an inert atmosphere) .

4'-(Trifluoromethyl)-1,1'-biphenyl-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may contribute to drug design, particularly in creating compounds with enhanced biological activity.
  • Material Science: The compound may be utilized in developing advanced materials due to its thermal stability and electronic properties.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules .

Several compounds share structural similarities with 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acidC14H9F3O2C_{14}H_{9}F_{3}O_{2}Contains a carboxylic acid instead of a carboxamidePotential anticancer properties
N-(Piperidin-4-yl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamideC19H19F3N2OC_{19}H_{19}F_{3}N_{2}OIncorporates a piperidine moietyInvestigated for pharmacological properties
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylateC15H13F3O2C_{15}H_{13}F_{3}O_{2}Methyl ester derivativeUsed as a building block in organic synthesis

The uniqueness of 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxamide lies in its specific combination of functional groups that could impart distinct chemical reactivity and biological interactions compared to its analogs .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.07144843 g/mol

Monoisotopic Mass

265.07144843 g/mol

Heavy Atom Count

19

UNII

PA3WHT6PWZ

Dates

Modify: 2023-11-23

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